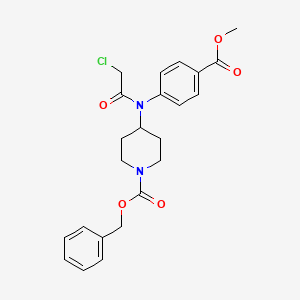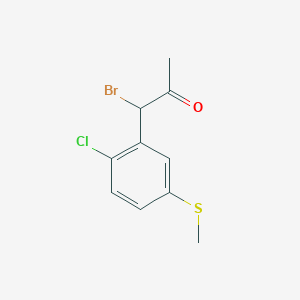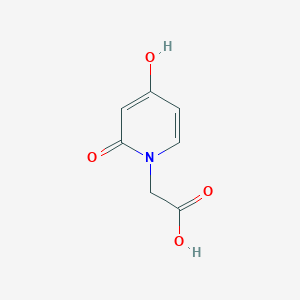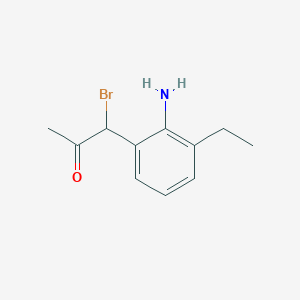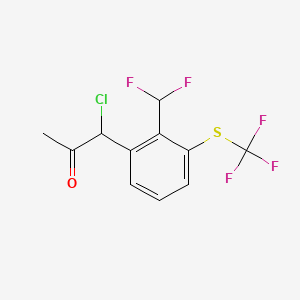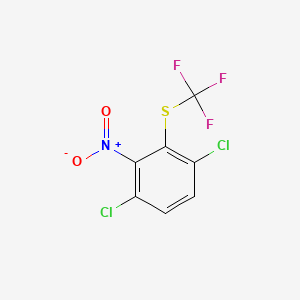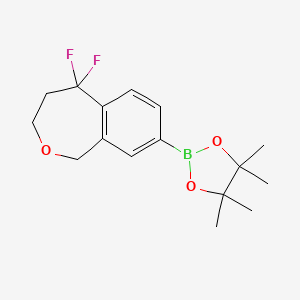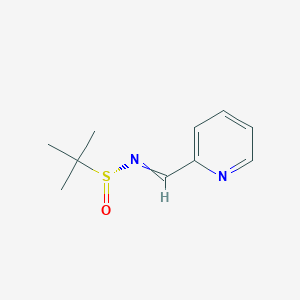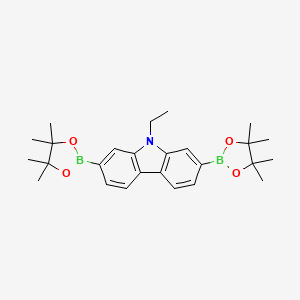
Tadalafil EP impurity 7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tadalafil EP impurity 7: is a related substance found in the bulk production of Tadalafil, a potent and selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type-5 (PDE-5). Tadalafil is primarily used for the treatment of erectile dysfunction. The presence of impurities in active pharmaceutical ingredients can significantly impact the quality and safety of the drug product. Therefore, identifying, characterizing, and eliminating these impurities is crucial to meet stringent regulatory requirements .
Méthodes De Préparation
The synthesis of Tadalafil EP impurity 7 involves multiple synthetic routes and reaction conditions. One common method includes the acetylation of a precursor compound using acetic anhydride in dimethylformamide (DMF). This process is part of a broader synthetic scheme aimed at studying the impurity profile of Tadalafil . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands while ensuring the purity and quality of the final product.
Analyse Des Réactions Chimiques
Tadalafil EP impurity 7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Tadalafil EP impurity 7 has several scientific research applications, including:
Chemistry: Used to study the impurity profile of Tadalafil and to develop methods for its identification and quantification.
Biology: Helps in understanding the metabolic pathways and the formation of related substances in biological systems.
Medicine: Assists in evaluating the safety and efficacy of Tadalafil by identifying and characterizing its impurities.
Mécanisme D'action
The mechanism of action of Tadalafil EP impurity 7 is closely related to that of Tadalafil. Tadalafil is a selective inhibitor of PDE-5, an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE-5, Tadalafil increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation, which enhances blood flow to the penis and facilitates an erection . The specific molecular targets and pathways involved in the action of this compound are still under investigation.
Comparaison Avec Des Composés Similaires
Tadalafil EP impurity 7 can be compared with other related substances found in Tadalafil production, such as:
Tadalafil EP impurity F:
Tadalafil EP impurity H: Another related substance with a molecular formula of C22H19N3O6.
The uniqueness of this compound lies in its specific synthetic route and the conditions under which it is formed, which may differ from those of other impurities.
Propriétés
Formule moléculaire |
C26H30N4O4 |
|---|---|
Poids moléculaire |
462.5 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-[1-[1-[3-[(2R)-2-amino-3-methoxy-3-oxopropyl]indol-1-yl]ethyl]indol-3-yl]propanoate |
InChI |
InChI=1S/C26H30N4O4/c1-16(29-14-17(12-21(27)25(31)33-2)19-8-4-6-10-23(19)29)30-15-18(13-22(28)26(32)34-3)20-9-5-7-11-24(20)30/h4-11,14-16,21-22H,12-13,27-28H2,1-3H3/t16?,21-,22+ |
Clé InChI |
MBLXCZDKUSOHOE-WKRVNPTQSA-N |
SMILES isomérique |
CC(N1C=C(C2=CC=CC=C21)C[C@H](C(=O)OC)N)N3C=C(C4=CC=CC=C43)C[C@@H](C(=O)OC)N |
SMILES canonique |
CC(N1C=C(C2=CC=CC=C21)CC(C(=O)OC)N)N3C=C(C4=CC=CC=C43)CC(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


